Dioxobis(pentane-2,4-dionato-O,O')uranium

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

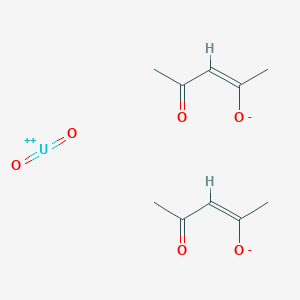

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

dioxouranium(2+);(Z)-4-oxopent-2-en-2-olate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C5H8O2.2O.U/c2*1-4(6)3-5(2)7;;;/h2*3,6H,1-2H3;;;/q;;;;+2/p-2/b2*4-3-;;; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMLKVLDFWMXLOA-VGKOASNMSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC(=O)C)[O-].CC(=CC(=O)C)[O-].O=[U+2]=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C/C(=O)C)/[O-].C/C(=C/C(=O)C)/[O-].O=[U+2]=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O6U | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

468.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18039-69-5 | |

| Record name | Dioxobis(pentane-2,4-dionato-O,O')uranium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018039695 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Uranium, dioxobis(2,4-pentanedionato-.kappa.O2,.kappa.O4)-, (OC-6-11)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dioxobis(pentane-2,4-dionato-O,O')uranium | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.123 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of Dioxobis(pentane-2,4-dionato-O,O')uranium: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis pathways for dioxobis(pentane-2,4-dionato-O,O')uranium, commonly known as uranyl acetylacetonate (UO₂(acac)₂). This document details the core experimental protocols, presents quantitative data in a structured format, and includes visualizations of the synthesis process to facilitate understanding and replication in a laboratory setting.

Introduction

This compound is a coordination complex of the uranyl ion (UO₂²⁺) with two acetylacetonate (acac) ligands. The acetylacetonate anion, derived from the deprotonation of acetylacetone (2,4-pentanedione), acts as a bidentate ligand, coordinating to the uranium center through its two oxygen atoms. This compound and its derivatives are of interest in various fields of research, including catalysis and materials science. This guide outlines the primary methods for its synthesis, focusing on clarity and reproducibility.

Synthesis Pathways

The synthesis of uranyl acetylacetonate typically proceeds via the reaction of a uranyl(VI) salt with acetylacetone in a suitable solvent. The most common uranyl precursors are uranyl nitrate and uranyl acetate. The acetylacetone is often deprotonated in situ or by the addition of a weak base to facilitate the coordination to the uranyl cation.

A general representation of the reaction is as follows:

UO₂²⁺ + 2 CH₃COCH₂COCH₃ → UO₂(CH₃COCHCOCH₃)₂ + 2 H⁺

Two primary synthesis routes are detailed below, differing mainly in the choice of the uranyl precursor and the reaction conditions.

Experimental Protocols

Method 1: From Uranyl Nitrate Hexahydrate

This method is a widely cited procedure for the synthesis of UO₂(acac)₂ and its derivatives.[1][2]

Materials:

-

Uranyl nitrate hexahydrate (UO₂(NO₃)₂·6H₂O)

-

Acetylacetone (2,4-pentanedione, C₅H₈O₂)

-

Acetonitrile (CH₃CN)

-

Pyridine (or other desired ligand, optional)

Procedure:

-

In a flask, dissolve 1 mmol of uranyl nitrate hexahydrate in 10 mL of acetonitrile with stirring.

-

In a separate beaker, prepare a solution of 2 mmol of acetylacetone in a minimal amount of acetonitrile. If a derivative with an additional ligand is desired, add 1 mmol of the chosen ligand (e.g., a substituted pyridine) to this solution.[1]

-

Add the acetylacetone solution dropwise to the stirring uranyl nitrate solution.

-

Continue stirring the reaction mixture at room temperature. The reaction time may vary, but typically proceeds to completion within a few hours.

-

The product may precipitate out of the solution. If not, the solvent can be slowly evaporated to induce crystallization.

-

Collect the crystalline product by filtration.

-

Wash the crystals with a small amount of cold water and then dry them over a desiccant like silica gel.[3]

Method 2: From Uranyl Acetate

This alternative method utilizes uranyl acetate as the starting material, which can be advantageous as the acetic acid byproduct is a weaker acid than the nitric acid generated from uranyl nitrate, potentially offering better pH control during the reaction.[3]

Materials:

-

Uranyl acetate (UO₂(CH₃COO)₂)

-

Acetylacetone (2,4-pentanedione, C₅H₈O₂)

-

Water or Methanol

Procedure:

-

Prepare an aqueous or methanolic solution of uranyl acetate. For example, dissolve a specific molar amount of uranyl acetate in the chosen solvent.

-

Add acetylacetone to the solution, typically in a molar ratio of at least 2:1 (acetylacetone:uranyl acetate). A 4:1 ratio has also been reported.[3]

-

Heat the solution to approximately 40°C and stir rapidly for about one hour.[3]

-

Allow the solution to stand and crystallize. Crystalline precipitate should form within approximately 12 hours.[3]

-

Collect the precipitate by filtration.

-

Wash the product with cold water.

-

Dry the final product in a desiccator over silica gel.[3]

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the synthesis of this compound based on the described protocols.

| Parameter | Method 1 (from Uranyl Nitrate) | Method 2 (from Uranyl Acetate) |

| Uranyl Precursor | Uranyl nitrate hexahydrate | Uranyl acetate |

| Molar Ratio (Uranyl:acac) | 1 : 2 | 1 : 2 to 1 : 4 |

| Solvent | Acetonitrile | Water or Methanol |

| Temperature | Room Temperature | ~ 40°C |

| Reaction Time | Several hours (stirring) | 1 hour (stirring) + 12 hours (crystallization) |

| Purification | Filtration, washing with cold water, drying | Filtration, washing with cold water, drying |

Visualized Workflows and Pathways

The following diagrams, generated using Graphviz, illustrate the synthesis pathway and a general experimental workflow.

Caption: General synthesis pathway for uranyl acetylacetonate.

Caption: A generalized experimental workflow for the synthesis.

Conclusion

The synthesis of this compound is a straightforward process that can be accomplished through a couple of well-established methods. The choice of uranyl precursor may depend on the desired reaction conditions and the tolerance for acidic byproducts. The provided protocols, data summary, and visual diagrams offer a comprehensive guide for the successful synthesis and purification of this important uranium complex in a research setting. Proper handling and safety precautions for working with uranium compounds are paramount and should be strictly followed.

References

An In-depth Technical Guide to Uranyl Acetylacetonate (CAS Number: 18039-69-5)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Uranyl acetylacetonate, with the CAS number 18039-69-5, is a coordination complex of the uranyl ion (UO₂²⁺) with acetylacetonate ligands. It is a yellow, crystalline solid with the chemical formula UO₂(C₅H₇O₂)₂. This compound is of significant interest due to its applications in analytical chemistry, nuclear industry, and as a versatile catalyst in organic synthesis, including photocatalysis. Its well-defined structure and reactivity make it a valuable precursor and model compound in actinide chemistry. For professionals in drug development, understanding the catalytic potential and biological interactions of such organometallic complexes is crucial for the synthesis of novel therapeutic agents and for assessing potential toxicity.

Physicochemical Properties

Uranyl acetylacetonate is a stable compound under ambient conditions and is soluble in many organic solvents. A summary of its key physicochemical properties is presented below.

| Property | Value |

| CAS Number | 18039-69-5 |

| Molecular Formula | C₁₀H₁₄O₆U |

| Molecular Weight | 468.24 g/mol |

| Appearance | Yellow crystalline solid |

| Boiling Point | 187.6 °C at 760 mmHg |

| Flash Point | 71.9 °C |

| Vapor Pressure | 0.174 mmHg at 25°C |

Synthesis and Experimental Protocols

Several methods for the synthesis of uranyl acetylacetonate have been reported. A common and straightforward laboratory-scale synthesis involves the reaction of a uranyl salt, such as uranyl nitrate or uranyl acetate, with acetylacetone.

Synthesis from Uranyl Nitrate Hexahydrate

This protocol is adapted from a procedure used for the synthesis of related uranyl acetylacetonate complexes.

Materials:

-

Uranyl nitrate hexahydrate (UNH), UO₂(NO₃)₂·6H₂O

-

Acetylacetone (Hacac), C₅H₈O₂

-

Substituted pyridine (optional, for adduct formation)

-

Acetonitrile

Procedure:

-

Dissolve 1 mmol of uranyl nitrate hexahydrate in 10 mL of acetonitrile with stirring.

-

In a separate beaker, prepare a solution of 2 mmol of acetylacetone in 5 mL of acetonitrile. If a pyridine adduct is desired, add 1 mmol of the chosen pyridine ligand to this solution.

-

Add the acetylacetone solution dropwise to the stirring uranyl nitrate solution.

-

Continue stirring the resulting mixture for two hours at room temperature.

-

Slowly evaporate the solvent at room temperature over several days to yield crystalline uranyl acetylacetonate.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of Uranyl Acetylacetonate.

Structural and Spectroscopic Data

Crystal Structure

The crystal structure of uranyl acetylacetonate reveals a central uranium atom coordinated by two oxygen atoms of the linear uranyl moiety and the oxygen atoms of the two bidentate acetylacetonate ligands. This results in a distorted pentagonal bipyramidal coordination geometry around the uranium atom.

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| U=O bond length | ~1.77 Å |

| U-O (acac) bond length | ~2.37 Å |

| O=U=O bond angle | ~180° |

Infrared (IR) Spectroscopy

The infrared spectrum of uranyl acetylacetonate is characterized by strong absorptions corresponding to the vibrations of the uranyl group and the acetylacetonate ligands.

| Wavenumber (cm⁻¹) | Assignment |

| ~920 | Asymmetric stretching vibration of UO₂²⁺ |

| ~1580 | C=O stretching vibration of acac ligand |

| ~1520 | C=C stretching vibration of acac ligand |

NMR Spectroscopy

Due to the paramagnetic nature of the U(VI) center, the NMR spectra of uranyl complexes can exhibit broad signals and significant chemical shifts. The ¹H and ¹³C NMR spectra of uranyl acetylacetonate adducts have been reported. For the pyridine adduct, [UO₂(acac)₂(py)], the following ¹H NMR chemical shifts have been observed in CDCl₃.[1]

| Proton Assignment | Chemical Shift (ppm) |

| CH₃ (acac) | 2.32 (s, 12H) |

| CH (acac) | 5.91 (s, 2H) |

| C₅H₅N (py) | 7.84 (m, 2H) |

| C₅H₅N (py) | 8.33 (m, 1H) |

| C₅H₅N (py) | 8.75 (m, 2H) |

Applications in Catalysis

Uranyl acetylacetonate and related uranyl complexes have emerged as potent photocatalysts for a variety of organic transformations. This is particularly relevant to drug development, where the efficient synthesis of complex molecules is paramount.

Photocatalytic Mechanism

Uranyl complexes can absorb visible light, leading to a ligand-to-metal charge transfer (LMCT) excited state. This excited state is a powerful oxidant and can initiate catalytic cycles, such as the dehydrogenation of alcohols.

A proposed mechanism for the photocatalytic dehydrogenation of an alcohol involves the following steps:

-

Photoexcitation: The uranyl complex absorbs a photon, promoting it to an excited state.

-

Hydrogen Atom Transfer (HAT): The excited uranyl complex abstracts a hydrogen atom from the alcohol, generating a radical intermediate and a reduced uranium species.

-

Second HAT: A second hydrogen atom is abstracted, leading to the formation of the oxidized product (e.g., a ketone) and a further reduced uranium species.

-

Reoxidation: The reduced uranium species is reoxidized to its initial state by an oxidant, such as molecular oxygen, to complete the catalytic cycle.

Photocatalytic Dehydrogenation Pathway

References

An In-depth Technical Guide to the Molecular Structure of Uranyl Acetylacetonate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure of uranyl acetylacetonate, a coordination complex of uranium that is of significant interest in various fields, including materials science and nuclear chemistry. This document outlines the key structural features, experimental protocols for its characterization, and a summary of its core molecular geometry.

Core Molecular Structure and Coordination Geometry

Uranyl acetylacetonate, with the chemical formula [UO₂(acac)₂], typically exists as a monomeric unit, often with an additional coordinating ligand such as water or pyridine. The central uranium atom is in the +6 oxidation state and forms a linear uranyl cation (UO₂²⁺). The coordination geometry around the uranium atom is most commonly a distorted pentagonal bipyramid.[1][2]

In this arrangement, the two oxygen atoms of the uranyl group occupy the axial positions, while the equatorial plane is formed by the four oxygen atoms from the two bidentate acetylacetonate (acac) ligands and often a fifth ligand, such as a water molecule.[2] The acetylacetonate ligands act as chelating agents, binding to the uranium center through their two oxygen atoms.

The molecular structure of related uranyl acetylacetonate complexes has been extensively studied using single-crystal X-ray diffraction.[1] These studies have provided precise measurements of bond lengths and angles, which are crucial for understanding the stability and reactivity of these compounds.

Tabulated Structural Data

The following table summarizes key quantitative data on the molecular structure of uranyl acetylacetonate and its common adducts, compiled from various crystallographic studies.

| Parameter | [UO₂(acac)₂(H₂O)] | [UO₂(acac)₂(pyridine)] | Notes |

| Coordination Geometry | Distorted Pentagonal Bipyramidal | Distorted Pentagonal Bipyramidal | The uranium atom is seven-coordinate. |

| U-O (uranyl) Bond Length | ~1.78 - 1.83 Å | ~1.83 Å[1] | These bonds are characteristically short, indicating a strong triple bond character. |

| U-O (acetylacetonate) Bond Length | ~2.34 - 2.44 Å | ~2.34 - 2.44 Å[1] | |

| U-O (water) Bond Length | Varies | N/A | |

| U-N (pyridine) Bond Length | N/A | ~2.47 Å[1] | |

| O-U-O (uranyl) Bond Angle | ~173.5 - 180° | ~173.5°[1] | The uranyl cation is nearly linear. |

| O-U-O (acac bite angle) | ~66 - 70° | Varies | The angle subtended by the two coordinating oxygen atoms of a single acetylacetonate ligand. |

Visualization of the Molecular Structure

The coordination geometry of a typical uranyl acetylacetonate adduct is depicted in the following diagram.

Caption: A diagram showing the pentagonal bipyramidal coordination of the Uranium center in [UO₂(acac)₂(L)].

Experimental Protocols

The synthesis and characterization of uranyl acetylacetonate complexes involve standard inorganic chemistry techniques.

Synthesis of [UO₂(acac)₂(H₂O)]

A common method for the preparation of aquadioxobis(pentane-2,4-dionato-κ² O,O′)uranium(VI) is as follows:

-

Dissolution of Uranyl Precursor: A solution of a uranyl salt, such as uranyl acetate dihydrate (UO₂(OAc)₂·2H₂O), is prepared in a suitable solvent like tetrahydrofuran (THF).[2]

-

Addition of Acetylacetone: To this solution, 2,4-pentanedione (acetylacetone, acacH) is added.[2]

-

pH Adjustment: The pH of the reaction mixture is carefully adjusted to approximately 9 by the dropwise addition of a base, such as a 10 M aqueous solution of potassium hydroxide (KOH).[2] This deprotonates the acetylacetone, allowing it to coordinate to the uranyl center.

-

Extraction: The resulting suspension is extracted with an organic solvent, for example, toluene.[2]

-

Drying and Crystallization: The organic layer is dried over an anhydrous salt like sodium sulfate (Na₂SO₄), and the product is crystallized from the solution.[2]

Characterization by X-ray Crystallography

Single-crystal X-ray diffraction is the definitive method for determining the precise molecular structure of crystalline compounds like uranyl acetylacetonate.

-

Crystal Selection: A suitable single crystal of the synthesized compound is selected and mounted on a goniometer head.

-

Data Collection: The crystal is irradiated with a monochromatic X-ray beam, and the diffraction pattern is collected on a detector. Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal vibrations.[1]

-

Structure Solution and Refinement: The collected diffraction data is used to solve the crystal structure, typically using direct methods or Patterson methods. The structural model is then refined to obtain accurate atomic positions, bond lengths, and bond angles.

The following flowchart illustrates the general experimental workflow for the synthesis and characterization of uranyl acetylacetonate.

References

Uranyl Acetylacetonate Coordination Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The uranyl ion (UO₂²⁺), the most stable oxo-cation of uranium, exhibits a rich and diverse coordination chemistry. Among the vast array of ligands that have been explored, the acetylacetonate (acac) anion stands out for its ability to form stable, well-defined complexes with the uranyl moiety. This technical guide provides an in-depth exploration of the coordination chemistry of uranyl acetylacetonate, [UO₂(acac)₂]. It covers the synthesis, structure, and reactivity of the parent compound and its derivatives with various neutral donor ligands. Particular emphasis is placed on its burgeoning role in photocatalysis, with detailed experimental protocols and mechanistic insights. This document is intended to be a comprehensive resource for researchers in inorganic chemistry, materials science, and those exploring the potential applications of uranium compounds in catalysis and drug development.

Introduction: The Uranyl Acetylacetonate Core

The uranyl ion, characterized by a linear O=U=O moiety, readily coordinates with two acetylacetonate ligands in the equatorial plane to form the neutral complex, uranyl acetylacetonate, [UO₂(acac)₂]. In this complex, the uranium atom is in the +6 oxidation state and typically adopts a pentagonal bipyramidal coordination geometry, with the two axial positions occupied by the oxo groups and the equatorial plane coordinated by the four oxygen atoms of the two bidentate acetylacetonate ligands. The fifth coordination site in the equatorial plane is often occupied by a solvent molecule, such as water, or can be readily substituted by a variety of neutral donor ligands. This coordinative flexibility is central to the diverse reactivity and applications of uranyl acetylacetonate complexes.

Synthesis and Structure

The synthesis of uranyl acetylacetonate and its derivatives is generally straightforward, typically involving the reaction of a uranyl salt, such as uranyl nitrate hexahydrate (UNH), with acetylacetone in the presence of a neutral donor ligand.[1] The resulting complexes are often crystalline solids with good solubility in organic solvents.

General Synthesis of [UO₂(acac)₂(L)] Complexes

The general synthetic route to [UO₂(acac)₂(L)] complexes, where L is a neutral donor ligand (e.g., a substituted pyridine), is depicted below.

Caption: General workflow for the synthesis of [UO₂(acac)₂(L)] complexes.

Structural Characteristics

The crystal structure of [UO₂(acac)₂(L)] complexes consistently reveals a pentagonal bipyramidal coordination geometry around the uranium center.[2] The axial positions are occupied by the two oxygen atoms of the uranyl moiety, while the equatorial plane is comprised of the four oxygen atoms from the two acetylacetonate ligands and the donor atom from the neutral ligand L.

Table 1: Selected Bond Lengths and Angles for Representative Uranyl Acetylacetonate Complexes

| Complex | U=O (axial) (Å) | U-O (acac) (Å) | U-N (L) (Å) | O=U=O Angle (°) | Reference |

| [UO₂(acac)₂(H₂O)] | 1.77 (avg) | 2.36 (avg) | - | 178.9 | [2] |

| [UO₂(acac)₂(pyridine)] | 1.83(1) | 2.34(1), 2.44(1) | 2.47(1) | - | [3] |

| [UO₂(acac)₂(4-cyanopyridine)] | 1.768(3) | 2.347(3)-2.378(3) | 2.583(4) | 178.0(2) | [4] |

| [UO₂(acac)₂(4-ethylpyridine)] | 1.770(6) | 2.355(6)-2.383(6) | 2.569(8) | 178.6(4) | [4] |

Spectroscopic and Electrochemical Properties

The coordination environment of the uranyl ion in acetylacetonate complexes can be probed by various spectroscopic and electrochemical techniques.

Table 2: Spectroscopic and Electrochemical Data for Selected Uranyl Acetylacetonate Complexes

| Complex | ¹H NMR (acac CH) (ppm) | Raman O=U=O Stretch (cm⁻¹) | Reduction Potential (V vs. SHE) | Reference |

| [UO₂(acac)₂] | ~5.5-6.0 (broad) | ~830-850 | - | [4] |

| [UO₂(acac)₂(pyridine)] | Downfield shift | 838 | -1.33 | [4] |

| [UO₂(acac)₂(4-cyanopyridine)] | Downfield shift | 842 | -1.18 | [4] |

| [UO₂(acac)₂(4-dimethylaminopyridine)] | Downfield shift | 835 | -1.45 | [4] |

Photocatalytic Applications

Uranyl acetylacetonate complexes have emerged as potent photocatalysts for a variety of organic transformations.[5][6] Under visible light irradiation, the uranyl center undergoes a ligand-to-metal charge transfer (LMCT), generating a highly oxidizing excited state capable of initiating catalytic cycles.[1]

Mechanism of Uranyl Photocatalysis

The general mechanism for uranyl-photocatalyzed reactions, such as alcohol dehydrogenation, involves the following key steps:

-

Excitation: The uranyl complex absorbs a photon, promoting an electron from a ligand-based orbital to a uranium 5f orbital, forming the excited state [UO₂²⁺]*.

-

Hydrogen Atom Abstraction (HAT): The excited uranyl species abstracts a hydrogen atom from the substrate (e.g., an alcohol), generating a substrate radical and a reduced U(V) species.

-

Radical Transformation: The substrate radical undergoes further reaction to form the product.

-

Catalyst Regeneration: The U(V) species is re-oxidized to U(VI) by an appropriate oxidant (often atmospheric oxygen), completing the catalytic cycle.

Caption: Simplified photocatalytic cycle for alcohol dehydrogenation catalyzed by a [UO₂(acac)₂(L)] complex.

Experimental Protocols

Synthesis of [UO₂(acac)₂(4-cyanopyridine)]

Materials:

-

Uranyl nitrate hexahydrate (UNH)

-

Acetylacetone (acacH)

-

4-cyanopyridine

-

Acetonitrile (anhydrous)

-

Deionized water

Procedure: [4]

-

In a 25 mL round-bottom flask, dissolve 1 mmol of uranyl nitrate hexahydrate in 10 mL of anhydrous acetonitrile with stirring.

-

In a separate beaker, prepare a solution of 2 mmol of acetylacetone and 1 mmol of 4-cyanopyridine in 5 mL of anhydrous acetonitrile.

-

Add the acetylacetone/4-cyanopyridine solution dropwise to the stirring solution of uranyl nitrate hexahydrate.

-

Stir the resulting orange solution at room temperature for 2 hours.

-

Remove the solvent by slow evaporation at room temperature over several days.

-

Wash the resulting orange powder with deionized water and collect by vacuum filtration.

-

Dry the product under vacuum to yield the [UO₂(acac)₂(4-cyanopyridine)] complex.

Photocatalytic Dehydrogenation of 1-Phenylethanol

Materials: [1]

-

[UO₂(acac)₂(L)] complex (catalyst)

-

1-Phenylethanol (substrate)

-

Acetonitrile (anhydrous)

-

Argon gas (optional, for purged reactions)

Procedure: [1]

-

In a 4 mL screw-top glass vial equipped with a stir bar, add 0.06 mmol of the uranyl acetylacetonate complex (0.10 equivalents).

-

Add 0.6 mmol of 1-phenylethanol (1 equivalent, 0.5 M final concentration).

-

Add anhydrous acetonitrile to achieve a total volume of 1.2 mL.

-

Stir the solution in the dark for 5 minutes.

-

For anaerobic conditions, cap the vial with a silicone septum and purge with argon for 40 minutes.

-

Irradiate the reaction mixture with a visible light source (e.g., blue LEDs) with continuous stirring.

-

Monitor the reaction progress by taking aliquots at specific time intervals and analyzing by a suitable technique (e.g., NMR spectroscopy or GC-MS).

Applications in Drug Development

While the direct application of uranyl acetylacetonate in drug development is not established, the fundamental understanding of its coordination chemistry is crucial for several related areas. The ability of the uranyl ion to interact with biological ligands can inform the design of chelating agents for uranium decorporation in cases of accidental exposure. Furthermore, the study of the reactivity of uranyl complexes can provide insights into the mechanisms of uranium toxicity. The photocatalytic properties of these complexes could also inspire the development of novel photoactivated therapeutic agents, although this remains a nascent area of research.

Conclusion

Uranyl acetylacetonate serves as a versatile platform for exploring the rich coordination chemistry of the uranyl ion. Its facile synthesis, well-defined structure, and tunable electronic properties have made it a subject of significant research interest. The recent advances in its application as a photocatalyst highlight the potential of uranium complexes in sustainable chemical transformations. This technical guide provides a foundational understanding of the core aspects of uranyl acetylacetonate chemistry, offering valuable data and protocols for researchers and professionals in related scientific disciplines. Further exploration of its reactivity and the design of novel derivatives are expected to open new avenues for its application in catalysis and beyond.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Crystal structure of a trigonal polymorph of aquadioxidobis(pentane-2,4-dionato-κ2 O,O′)uranium(VI) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Two 2D uranyl coordination complexes showing effective photocatalytic degradation of Rhodamine B and mechanism study [ccspublishing.org.cn]

- 6. francis-press.com [francis-press.com]

An In-depth Technical Guide to Dioxobis(pentane-2,4-dionato-O,O')uranium: Discovery, Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dioxobis(pentane-2,4-dionato-O,O')uranium, commonly known as uranyl acetylacetonate [UO₂(acac)₂], is a coordination complex that has been a subject of scientific inquiry for over a century. Its unique photochemical and catalytic properties, coupled with the rich coordination chemistry of the uranyl ion, have led to its application in diverse fields, from catalysis to materials science. This technical guide provides a comprehensive overview of the discovery and history of uranyl acetylacetonate, detailed experimental protocols for its synthesis, a compilation of its key quantitative physicochemical properties, and a discussion of its current and potential applications.

Discovery and History

The first synthesis of a uranyl acetylacetonate compound is credited to Biltz and Clinch in 1904. Their pioneering work laid the foundation for the exploration of the coordination chemistry of uranium with β-diketonate ligands. Following this initial discovery, the field saw significant expansion in the 1950s, with extensive studies on the synthesis, structure, and reactivity of uranyl acetylacetonate and its derivatives. These early investigations were crucial in elucidating the fundamental properties of this class of compounds, including their photochemistry and catalytic potential. Research in recent decades has focused on leveraging these properties for applications in areas such as photocatalysis and materials science.

Physicochemical Properties

This compound is a yellow, crystalline solid. The central uranyl ion (UO₂²⁺) maintains its linear O=U=O geometry, with the two acetylacetonate ligands coordinating to the uranium center in the equatorial plane. The hydrated form, [UO₂(acac)₂(H₂O)], is commonly isolated, in which the water molecule also occupies an equatorial position, resulting in a pentagonal bipyramidal coordination geometry around the uranium atom.

Tabulated Quantitative Data

The following tables summarize key quantitative data for this compound and its common adducts, compiled from various spectroscopic and crystallographic studies.

Table 1: Selected Crystallographic Data for Uranyl Acetylacetonate Complexes

| Compound | Crystal System | Space Group | U=O Bond Length (Å) | U-O(acac) Bond Length (Å) | O=U=O Angle (°) |

| [UO₂(acac)₂(H₂O)] | Monoclinic | P2₁/c | ~1.77 | ~2.36 | ~178 |

| [UO₂(acac)₂(py)] | Orthorhombic | Fdd2 | 1.83(1) | 2.34(1), 2.44(1) | 173.5(8) |

| [UO₂(acac)₂(THF)] | Monoclinic | P2₁/n | ~1.77 | ~2.35 | ~178 |

Table 2: Spectroscopic Data for Uranyl Acetylacetonate

| Spectroscopic Technique | Solvent/State | Peak Position(s) | Assignment |

| Infrared (IR) | Solid | ~920 cm⁻¹ | ν(U=O) asymmetric stretch |

| ~1520-1600 cm⁻¹ | ν(C=O) and ν(C=C) of acac | ||

| Raman | Solid | ~840 cm⁻¹ | ν(U=O) symmetric stretch |

| UV-Vis | Acetonitrile | ~370 nm, ~450 nm | Ligand-to-Metal Charge Transfer (LMCT) |

| ¹H NMR | CDCl₃ | Broad signals | Paramagnetic broadening from U(VI) |

Table 3: Electrochemical Data for [UO₂(acac)₂(L)] Complexes

| Ligand (L) | Reduction Potential (V vs. SHE) for U(VI)/U(V) |

| 3-cyanopyridine | 0.168 |

| 3-fluoropyridine | 0.163 |

| 4-cyanopyridine | 0.156 |

| Pyridine | ~0.05 |

Experimental Protocols

The following are detailed methodologies for the synthesis of this compound monohydrate.

Synthesis of [UO₂(acac)₂(H₂O)] from Uranyl Nitrate

Materials:

-

Uranyl nitrate hexahydrate (UO₂(NO₃)₂·6H₂O)

-

2,4-pentanedione (acetylacetone, Hacac)

-

Pyridine

-

Acetonitrile

Procedure:

-

Dissolve 1 mmol of uranyl nitrate hexahydrate in 10 mL of acetonitrile with stirring.

-

In a separate beaker, prepare a solution of 2 mmol of acetylacetone and 1 mmol of pyridine in 5 mL of acetonitrile.

-

Add the acetylacetone/pyridine solution dropwise to the uranyl nitrate solution.

-

Stir the resulting mixture for 2 hours at room temperature.

-

Allow the solvent to evaporate slowly in a fume hood over several days.

-

Collect the resulting yellow crystals by filtration.

Synthesis of [UO₂(acac)₂(H₂O)] from Uranyl Acetate

Materials:

-

Uranyl acetate dihydrate (UO₂(OAc)₂·2H₂O)

-

2,4-pentanedione (acetylacetone, Hacac)

-

Potassium hydroxide (KOH) solution (10 M)

-

Tetrahydrofuran (THF)

-

Toluene

-

Sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of 3.8 mmol of 2,4-pentanedione in 7 mL of THF, add an aqueous solution of 0.94 mmol of uranyl acetate dihydrate in 20 mL of water.

-

Add 10 M aqueous KOH dropwise to the reaction mixture until the pH is approximately 9.

-

Extract the resulting yellow suspension with 50 mL of toluene.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Slowly evaporate the toluene to yield yellow crystals of the product.

Mandatory Visualizations

Molecular Structure```dot

Caption: A generalized workflow for the synthesis of uranyl acetylacetonate adducts.

Applications

Photocatalysis

Uranyl acetylacetonate and its derivatives have emerged as potent photocatalysts. [1][2][3]Upon irradiation with visible light, these complexes can generate a highly oxidizing excited state capable of promoting a variety of organic transformations. The photocatalytic cycle generally involves the following steps:

-

Photoexcitation: The uranyl complex absorbs a photon, leading to a ligand-to-metal charge transfer (LMCT) and the formation of an excited state.

-

Substrate Activation: The excited complex can abstract a hydrogen atom from a suitable substrate, leading to the reduction of the uranium center from U(VI) to U(V) and the formation of a substrate radical.

-

Radical Reaction: The substrate radical can then undergo further reactions, such as coupling or oxidation.

-

Catalyst Regeneration: The U(V) species is re-oxidized to U(VI) by an appropriate oxidant, completing the catalytic cycle.

Caption: Simplified photocatalytic cycle involving a uranyl acetylacetonate complex.

Precursor for Materials Synthesis

Uranyl acetylacetonate serves as a valuable precursor for the synthesis of uranium-containing materials, such as uranium oxides. Its solubility in organic solvents and its volatility allow for its use in solution-based and vapor-deposition techniques to produce thin films and nanoparticles.

Relevance to Biological Systems and Drug Development

While not a therapeutic agent itself, the study of uranyl acetylacetonate and related complexes provides valuable insights for researchers in drug development. The uranyl ion is known to interact with biological molecules, and understanding its coordination chemistry with various ligands can aid in the design of chelating agents for uranium decorporation in cases of accidental exposure. Furthermore, the catalytic properties of uranyl complexes can inspire the development of novel metallodrugs or catalysts for bioconjugation reactions. The interaction of uranyl ions with proteins and DNA is an active area of research, and uranyl acetylacetonate can serve as a model compound for studying these interactions.

Conclusion

This compound is a historically significant and synthetically accessible compound with a rich and varied chemistry. Its well-defined structure and interesting photophysical properties have made it a valuable platform for fundamental research and a promising candidate for applications in photocatalysis and materials science. For researchers in drug development and related fields, the coordination chemistry of uranyl acetylacetonate provides a useful model for understanding the interactions of the uranyl ion in biological systems and for the rational design of new molecules with targeted functions.

References

An In-depth Technical Guide to Uranyl(VI) β-Diketonate Complexes: Synthesis, Characterization, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of uranyl(VI) β-diketonate complexes, a class of coordination compounds noted for their unique structural features, rich photophysical properties, and emerging applications. This document details their synthesis, structural and spectroscopic characterization, and potential utility in catalysis and materials science. While direct applications in drug development and established roles in signaling pathways are not extensively documented in current literature, this guide explores their interactions with biological molecules, offering insights for future research in these areas.

Core Concepts: Structure and Bonding

The uranyl(VI) ion ([UO₂]²⁺) is a linear and remarkably stable entity characterized by strong, covalent triple bonds between the uranium atom and the two axial oxygen atoms. The chemistry of uranyl(VI) β-diketonate complexes is primarily dictated by the coordination of β-diketonate ligands to the equatorial plane of the uranyl ion. The β-diketonate ligands, which are monoanionic bidentate ligands, chelate to the uranium center through their two oxygen atoms. This typically results in a pentagonal bipyramidal coordination geometry around the uranium atom, with the two uranyl oxygens in the axial positions and the four oxygen atoms from two β-diketonate ligands and often a solvent molecule, such as water or pyridine, occupying the five equatorial positions.

The electronic structure of the uranyl(VI) ion, with its vacant 5f and 6d orbitals, makes it a hard Lewis acid, readily interacting with hard oxygen donor ligands like β-diketonates. The nature of the substituents on the β-diketonate ligand can significantly influence the electronic properties, stability, and reactivity of the resulting complex.

Synthesis of Uranyl(VI) β-Diketonate Complexes

The synthesis of uranyl(VI) β-diketonate complexes is generally achieved through the reaction of a uranyl(VI) salt, most commonly uranyl nitrate hexahydrate (UO₂(NO₃)₂·6H₂O) or uranyl acetate dihydrate (UO₂(OAc)₂·2H₂O), with the desired β-diketone in a suitable solvent. The reaction is often carried out in the presence of a weak base to deprotonate the β-diketone, facilitating its coordination to the uranyl center.

Experimental Protocol: Synthesis of [UO₂(acac)₂(H₂O)]

A representative protocol for the synthesis of aquadioxobis(pentane-2,4-dionato-κ²O,O')uranium(VI), often abbreviated as [UO₂(acac)₂(H₂O)], is as follows:

Materials:

-

Uranyl acetate dihydrate (UO₂(OAc)₂·2H₂O)

-

2,4-pentanedione (acetylacetone, acacH)

-

Tetrahydrofuran (THF)

-

Potassium hydroxide (KOH) solution (10 M)

-

Toluene

-

Sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve 377 mg (3.8 mmol) of 2,4-pentanedione in 7 mL of THF in a vial.

-

In a separate container, prepare an aqueous solution of uranyl acetate dihydrate by dissolving the appropriate amount (0.94 mmol) in 20 mL of deionized water.

-

Add the aqueous uranyl acetate solution to the THF solution of acetylacetone. The reaction mixture will immediately turn yellow.

-

Slowly add a 10 M aqueous solution of KOH dropwise to the reaction mixture until the pH reaches approximately 9. A dark yellow suspension will form.

-

Extract the suspension with 50 mL of toluene.

-

Dry the resulting yellow organic layer over anhydrous Na₂SO₄.

-

Slow evaporation of the solvent will yield yellow crystals of [UO₂(acac)₂(H₂O)].

This general procedure can be adapted for the synthesis of other uranyl(VI) β-diketonate complexes by substituting acetylacetone with other β-diketones and adjusting the solvent system as needed.

Structural and Spectroscopic Characterization

A variety of analytical techniques are employed to fully characterize the structure and properties of uranyl(VI) β-diketonate complexes.

X-ray Crystallography

Single-crystal X-ray diffraction is the most definitive method for determining the solid-state structure of these complexes. It provides precise information on bond lengths, bond angles, and the overall coordination geometry of the uranium center.

| Complex | U=O (axial) Bond Length (Å) | U-O (equatorial) Bond Length (Å) | Coordination Geometry | Reference |

| [UO₂(acac)₂(H₂O)] | ~1.77 | ~2.36 (acac), ~2.46 (H₂O) | Pentagonal Bipyramidal | |

| UO₂(Ar₂nacnac)(acac) | 1.783(4), 1.787(4) | 2.348(4) - 2.378(4) | Distorted Pentagonal Bipyramidal | |

| UO₂(Ar₂nacnac)(dbm) | 1.776(5), 1.782(5) | 2.355(5) - 2.387(5) | Distorted Pentagonal Bipyramidal |

acac = acetylacetonate, dbm = dibenzoylmethanate, Ar₂nacnac = a bulky β-diketiminate ligand

Spectroscopic Techniques

Infrared (IR) Spectroscopy: IR spectroscopy is a valuable tool for confirming the coordination of the β-diketonate ligand and the presence of the uranyl moiety. The characteristic asymmetric and symmetric stretching vibrations of the U=O bond (νₐₛ(U=O) and νₛ(U=O)) are typically observed in the regions of 900-950 cm⁻¹ and 800-850 cm⁻¹, respectively. The C=O and C=C stretching vibrations of the coordinated β-diketonate ligand appear in the 1500-1600 cm⁻¹ region.

UV-Visible (UV-Vis) Spectroscopy: The electronic spectra of uranyl(VI) β-diketonate complexes are characterized by a series of vibronically structured absorption bands in the visible region (400-500 nm). These transitions are attributed to the ligand-to-metal charge transfer (LMCT) from the oxygen atoms of the uranyl group to the empty 5f orbitals of the uranium atom.

Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic uranyl(VI) complexes, ¹H and ¹³C NMR spectroscopy can be used to elucidate the structure of the coordinated ligands in solution. The chemical shifts of the protons and carbons of the β-diketonate ligand are sensitive to the coordination environment.

Luminescence Spectroscopy: Uranyl(VI) β-diketonate complexes are often luminescent, exhibiting a characteristic green emission upon excitation with UV light. This luminescence arises from the decay of the excited uranyl ion. The emission spectrum typically shows a vibronic progression due to the coupling of the electronic transition with the symmetric U=O stretching mode. The luminescence lifetime and quantum yield are sensitive to the coordination environment and the nature of the β-diketonate ligand.

| Complex | Excitation Wavelength (nm) | Emission Maxima (nm) | Luminescence Lifetime (µs) | Reference |

| [UO₂(acac)₂(H₂O)] in DMSO | ~365 | ~508, 530, 554, 580 | - | |

| Uranyl(V) amide complexes | - | 405, 440, 475 | 4.31 - 127 |

Applications and Future Directions

While the application of uranyl(VI) β-diketonate complexes in drug development is not yet established, their unique properties suggest potential in several related scientific fields.

Catalysis

The Lewis acidity of the uranyl ion allows these complexes to act as catalysts in various organic transformations. For instance, they have been shown to catalyze nucleophilic acyl substitution reactions. The proposed catalytic cycle involves the coordination of the substrate to the uranium center, followed by nucleophilic attack and subsequent product release.

Photodynamic Therapy (PDT) and Bioimaging

The luminescent properties of uranyl complexes, in general, have led to their investigation in bioimaging. For instance, uranyl complexes have been used for cellular imaging. While not specific to β-diketonate complexes, this suggests a potential avenue for research. The ability of the excited uranyl ion to generate reactive oxygen species also hints at a potential, though unexplored, application in photodynamic therapy. The interaction of uranyl ions with biomolecules like proteins and DNA has been studied, indicating that these complexes can bind to biological targets. However, the specificity and therapeutic potential of uranyl(VI) β-diketonate complexes in this context require significant further investigation.

Materials Science

The volatility of some fluorinated uranyl(VI) β-diketonate complexes makes them suitable precursors for the chemical vapor deposition (CVD) of uranium-containing thin films, which have applications in nuclear technology and as semiconductor materials.

Challenges and Outlook

The primary challenge in advancing the applications of uranyl(VI) β-diketonate complexes, particularly in biological systems, is the inherent radioactivity and toxicity of uranium. Future research will need to focus on the design of highly stable and specific complexes to minimize these risks. Furthermore, a more systematic investigation of their photophysical properties, including the determination of quantum yields for a wider range of complexes, is crucial for their development as luminescent probes or photosensitizers. While the direct relevance to drug development and signaling pathways is currently limited, the fundamental understanding of their coordination chemistry and reactivity provides a solid foundation for exploring their potential in these and other cutting-edge applications.

The Coordination Chemistry of Pentane-2,4-dione with Actinide Elements: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The interaction of actinide elements with organic ligands is a cornerstone of nuclear chemistry, with profound implications for nuclear fuel reprocessing, waste management, and the development of radiopharmaceuticals. Among the vast array of organic chelators, pentane-2,4-dione, commonly known as acetylacetone (acacH), stands out for its versatility in forming stable complexes with a wide range of metal ions, including the actinides. This technical guide provides an in-depth exploration of the synthesis, structure, and properties of actinide-acetylacetonate complexes, with a focus on providing researchers with the detailed information necessary for their work.

The acetylacetonate anion (acac⁻) acts as a bidentate ligand, coordinating to metal ions through its two oxygen atoms to form a stable six-membered chelate ring.[1] This chelation imparts significant stability to the resulting complexes, many of which are soluble in organic solvents, a property that is exploited in solvent extraction processes for actinide separation.[2] The chemistry of these complexes is primarily focused on the early actinides, particularly thorium and uranium, with progressively less information available for the transuranic elements.

Synthesis of Actinide-Acetylacetonate Complexes

The general synthetic route to metal acetylacetonate complexes involves the reaction of a metal salt with acetylacetone in a suitable solvent. The equilibrium of this reaction is shifted towards the formation of the complex by the addition of a base to deprotonate the acetylacetone.[1]

General Synthetic Pathway

The fundamental reaction for the formation of an actinide(n+) acetylacetonate complex can be represented as:

Anⁿ⁺ + n(acacH) ⇌ [An(acac)ₙ] + nH⁺

The following diagram illustrates the general workflow for the synthesis of actinide-acetylacetonate complexes.

Caption: General workflow for the synthesis of actinide-acetylacetonate complexes.

Experimental Protocols

Synthesis of Thorium(IV) tetrakis(acetylacetonate), [Th(acac)₄]

This procedure is adapted from established methods for the preparation of thorium acetylacetonate.[3]

Materials:

-

Thorium nitrate tetrahydrate (Th(NO₃)₄·4H₂O)

-

Pentane-2,4-dione (acetylacetone, acacH)

-

Aqueous ammonia (NH₄OH)

-

Deionized water

-

Ethanol

Procedure:

-

Dissolve a stoichiometric amount of thorium nitrate tetrahydrate in deionized water.

-

In a separate beaker, dissolve a slight excess of acetylacetone in ethanol.

-

Slowly add the thorium nitrate solution to the acetylacetone solution with constant stirring.

-

Gradually add aqueous ammonia dropwise to the mixture until a pH of approximately 5-6 is reached, leading to the precipitation of a white solid.

-

Continue stirring for 30 minutes to ensure complete precipitation.

-

Collect the precipitate by vacuum filtration and wash it with deionized water and then with a small amount of ethanol.

-

Dry the resulting white powder in a desiccator over a suitable drying agent.

Synthesis of Uranyl(VI) bis(acetylacetonate), [UO₂(acac)₂]

The following protocol is a generalized procedure based on literature reports for the synthesis of uranyl acetylacetonate complexes.[4][5]

Materials:

-

Uranyl nitrate hexahydrate (UO₂(NO₃)₂·6H₂O) or Uranyl acetate dihydrate (UO₂(CH₃COO)₂·2H₂O)

-

Pentane-2,4-dione (acetylacetone, acacH)

-

Sodium hydroxide (NaOH) or aqueous ammonia (NH₄OH)

-

Methanol or Ethanol

-

Deionized water

Procedure:

-

Dissolve uranyl nitrate hexahydrate or uranyl acetate dihydrate in methanol.

-

In a separate flask, dissolve a stoichiometric amount of acetylacetone in methanol.

-

Slowly add the uranyl salt solution to the acetylacetone solution with continuous stirring.

-

Add a stoichiometric amount of a base (e.g., a solution of NaOH in methanol or aqueous ammonia) dropwise to the reaction mixture. A color change to orange and the formation of a precipitate should be observed.

-

Stir the reaction mixture for 1-2 hours at room temperature.

-

The solid product can be obtained by slow evaporation of the solvent or by filtration.

-

Wash the collected solid with a non-polar solvent like hexane and air dry.

Structural and Physicochemical Data

The coordination chemistry of pentane-2,4-dione with actinides is dominated by the formation of neutral, eight-coordinate complexes for the tetravalent actinides (An⁴⁺) and seven-coordinate complexes for the uranyl(VI) ion (UO₂²⁺).

Coordination Environment

The acetylacetonate ligand coordinates to the actinide metal center in a bidentate fashion through its two oxygen atoms. The resulting coordination polyhedra are typically square antiprismatic for [An(acac)₄] complexes and pentagonal bipyramidal for [UO₂(acac)₂(L)] complexes, where L is an additional ligand, often a water molecule.[6][7]

References

- 1. Determination of overall stability constants of uranyl acetate complexes by ph measurements [inis.iaea.org]

- 2. inis.iaea.org [inis.iaea.org]

- 3. ir.library.oregonstate.edu [ir.library.oregonstate.edu]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Chromium(III) acetylacetonate - Wikipedia [en.wikipedia.org]

- 7. /sup 13/C NMR spectra of uranium (4) acetylacetonate. Exchange in the U(Acac)/sub 4/-HAcac system from PMR data (Journal Article) | ETDEWEB [osti.gov]

Synthesis of Uranyl Acetylacetonate and its Derivatives

An In-depth Technical Guide to Uranyl Acetylacetonate

Uranyl acetylacetonate, formally known as bis(acetylacetonato)dioxouranium(VI), is an organometallic coordination complex with the formula UO₂(C₅H₇O₂)₂. This compound is a significant subject of research due to its rich photophysical properties, catalytic activity, and role as a precursor in materials science. This guide provides a comprehensive overview of its synthesis, characterization, properties, and applications, tailored for researchers, scientists, and professionals in drug development.

The synthesis of uranyl acetylacetonate and its adducts is typically achieved through the reaction of a uranyl salt, such as uranyl nitrate or uranyl acetate, with acetylacetone (acacH) in a suitable solvent. The general approach involves the coordination of two acetylacetonate ligands to the equatorial plane of the linear uranyl (UO₂²⁺) core.

Experimental Protocol: General Synthesis of [UO₂(acac)₂(L)] Complexes

A common synthetic route for preparing uranyl acetylacetonate complexes with an additional ligand (L), such as a substituted pyridine, is based on the procedure described by Kawasaki et al.[1][2].

Materials:

-

Uranyl nitrate hexahydrate (UNH)

-

Acetylacetone (acacH)

-

Pyridine ligand (L) or other desired neutral ligand

-

Acetonitrile

Procedure:

-

Dissolve 1 mmol of uranyl nitrate hexahydrate (UNH) in 10 mL of acetonitrile and stir the solution.

-

In a separate flask, prepare a solution of 2 mmol of acetylacetone and 1 mmol of the desired pyridine ligand (L) in 5 mL of acetonitrile.

-

Add the ligand solution dropwise to the stirring UNH solution.

-

Continue stirring the reaction mixture for two hours at room temperature.

-

Allow the resulting solution to slowly evaporate to dryness at room temperature over several days to yield crystalline product[1].

A similar method involves using uranyl acetate as the starting material. An aqueous solution of uranyl acetate is heated, and acetylacetone is added. The pH is then carefully adjusted to precipitate the complex[3][4][5].

Physicochemical Properties

Uranyl acetylacetonate is a yellow crystalline solid. It is generally stable in air and moisture and exhibits good solubility in many organic solvents[6][7].

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₄O₆U | [6] |

| Molecular Weight | 468.248 g/mol | [6] |

| Appearance | Yellow crystalline solid | [7] |

| Boiling Point | 187.6 °C at 760 mmHg | [7] |

| Flash Point | 71.9 °C | [7] |

| Vapor Pressure | 0.174 mmHg at 25°C | [7] |

| Stability | Air and moisture stable | [6] |

| Incompatibility | Strong oxidizing agents | [6] |

| Decomposition Products | Carbon dioxide, carbon monoxide, organic vapors, metal oxides | [6] |

Structural Characterization and Data

The characterization of uranyl acetylacetonate and its derivatives relies on a suite of analytical techniques to elucidate its structure and electronic properties.

X-ray Crystallography

Single-crystal X-ray diffraction (sc-XRD) is the definitive method for determining the molecular structure of these complexes. The uranium center typically exhibits a distorted pentagonal-bipyramidal or hexagonal-bipyramidal coordination geometry[2][4][8]. The two axial positions are occupied by the oxo ligands of the uranyl moiety, while the acetylacetonate ligands and any additional neutral ligands coordinate in the equatorial plane[4].

Experimental Protocol: Single-Crystal X-ray Diffraction

-

Select a suitable single crystal of the compound.

-

Mount the crystal on a diffractometer (e.g., Bruker D8 Quest)[4].

-

Maintain the crystal at a constant temperature (e.g., 298.0 K) during data collection[4].

-

Solve the structure using appropriate software (e.g., SHELXT for intrinsic phasing)[4].

-

Refine the structure using a least-squares minimization package (e.g., SHELXL)[4].

Selected Crystallographic Data for [UO₂(acac)₂(L)] Complexes

| Complex Ligand (L) | U=O Bond Length (Å) | O-U-O Angle (°) | U-N Bond Length (Å) | Reference |

| 3-pycn | 1.751(3) | 178.77(15) | - | [1] |

| 4-pycn | 1.770(4) | 177.1(3) | - | [1] |

| py | - | 179.4(4) | - | [1] |

| 4-Etpy | - | 179.0(4) | - | [1] |

| 4-Mepy | - | 178.55(14) | - | [1] |

| H₂O | - | - | - | [4] |

Note: pycn = cyanopyridine; py = pyridine; Etpy = ethylpyridine; Mepy = methylpyridine.

Spectroscopic Characterization

¹H NMR spectroscopy is used to confirm the coordination of the acetylacetonate ligand. Upon complexation to the uranyl center, the signals corresponding to the acetylacetonate protons typically exhibit a marked broadening and a downfield shift of approximately 0.30 ppm compared to the free ligand[1].

IR spectroscopy provides information about the vibrational modes of the complex. A key feature in the IR spectrum of uranyl acetylacetonate is the strong absorption band around 926 cm⁻¹, which is assigned to the asymmetric stretching vibration of the U=O bond[9]. The position of this band can be influenced by the coordination of additional ligands. The formation of a strong bond between the uranium center and a donor atom (like nitrogen from pyridine) can lead to a decrease in the metal-oxygen stretching force constant[9].

Selected IR Band Assignments

| Wavenumber (cm⁻¹) | Assignment | Reference |

| ~926 | U=O Asymmetric Stretch | [9] |

| ~1600 | C-C Stretching | [10] |

| ~1550 | C-O Stretching | [10] |

TGA is employed to study the thermal stability and decomposition of uranyl complexes. For instance, the thermal decomposition of related uranyl acetates involves multiple steps, ultimately leading to the formation of uranium oxides like UO₂, UO₃, and U₃O₈[11]. Studies on similar metal acetylacetonates, like Hafnium(IV) acetylacetonate, show that decomposition can begin around 245-250 °C[12].

Applications

Uranyl acetylacetonate's utility spans catalysis, materials science, and analytical chemistry.

Photocatalysis

One of the most promising applications is in photocatalysis. The uranyl ion (UO₂²⁺) can act as a potent photo-oxidant upon irradiation with visible or UV light[13]. The excited state of the uranyl ion is capable of abstracting a hydrogen atom from C-H bonds, initiating radical-based chemical transformations[14][15]. This has been applied to the functionalization of unactivated alkanes, ethers, and amides[14]. Uranyl acetylacetonate complexes are studied to systematically modulate the electronic environment of the UO₂²⁺ center by changing the equatorial ligands, which in turn influences the photocatalytic reactivity[1].

Precursor for Uranium-based Materials

Uranyl acetylacetonate serves as a precursor in the synthesis of uranium-based materials. For example, it has been used in solution combustion synthesis (SCS) to produce uranium oxide nanoparticles and thin films[16]. It is also a component in electrospinning processes to create uranium carbide fibers[17].

Analytical Chemistry

Uranyl salts, in general, are used in analytical chemistry. Uranyl acetate, a related compound, is used as a titrant for the determination of sodium, as it forms an insoluble salt[18].

Safety and Toxicology

Uranyl acetylacetonate is a toxic and radioactive compound that must be handled with appropriate safety precautions.

-

Toxicity: It is toxic if ingested or inhaled and can cause irritation to the skin, eyes, and respiratory tract[6].

-

Health Effects: Acute exposure can harm the eyes and respiratory system. Chronic exposure may increase the risk of radiation-induced diseases and cancer due to its alpha emission[6][19]. It may also cause damage to the liver and kidneys[20].

-

Handling: Use in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. An approved dust respirator should be used when handling the solid[6][20].

First Aid Measures:

-

Eyes: Immediately flush with copious amounts of water for at least 10-15 minutes[6].

-

Inhalation: Move the person to fresh air and seek immediate medical attention[6].

-

Ingestion: If the person is conscious, have them drink water or milk and induce vomiting. Seek immediate medical attention[21].

References

- 1. Analyzing the photophysics and photochemistry of [UO 2 (acetylacetonate) 2 (L)] complexes - Dalton Transactions (RSC Publishing) DOI:10.1039/D5DT00668F [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. actachemscand.org [actachemscand.org]

- 4. Crystal structure of a trigonal polymorph of aquadioxidobis(pentane-2,4-dionato-κ2 O,O′)uranium(VI) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 2024.sci-hub.se [2024.sci-hub.se]

- 6. Uranyl Acetylacetonate SDS | IBILABS.com [ibilabs.com]

- 7. Page loading... [guidechem.com]

- 8. researchgate.net [researchgate.net]

- 9. dacemirror.sci-hub.se [dacemirror.sci-hub.se]

- 10. actachemscand.org [actachemscand.org]

- 11. researchgate.net [researchgate.net]

- 12. asianpubs.org [asianpubs.org]

- 13. From Chemical Curiosities and Trophy Molecules to Uranium-Based Catalysis: Developments for Uranium Catalysis as a New Facet in Molecular Uranium Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Towards catalytic uranyl hydrocarbon C-H bond cleavage - ePrints Soton [eprints.soton.ac.uk]

- 16. Item - Investigations into the Solution Combustion Synthesis of Uranium Oxides and Their Mechanisms - University of Notre Dame - Figshare [curate.nd.edu]

- 17. researchgate.net [researchgate.net]

- 18. Uranyl acetate - Wikipedia [en.wikipedia.org]

- 19. Uranium Acetylacetonate SDS | IBILABS.com [ibilabs.com]

- 20. nj.gov [nj.gov]

- 21. cameochemicals.noaa.gov [cameochemicals.noaa.gov]

A Theoretical Deep Dive into Dioxobis(pentane-2,4-dionato-O,O')uranium

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical and computational studies on Dioxobis(pentane-2,4-dionato-O,O')uranium, commonly referred to as UO₂(acac)₂. This uranyl complex is of significant interest due to its potential applications in photocatalysis. Understanding its electronic structure and properties through theoretical modeling is crucial for the rational design of new catalysts and therapeutics.

Molecular and Electronic Structure

This compound is a uranium(VI) complex where the central uranyl(VI) unit ([O=U=O]²⁺) is coordinated by two acetylacetonate (acac) ligands. The geometry around the uranium atom is typically a distorted pentagonal-bipyramidal.[1][2][3] The two axial positions are occupied by the uranyl oxygen atoms, while the equatorial plane is formed by the four oxygen atoms from the two bidentate acac ligands and often a neutral donor ligand, such as water, pyridine, or tetrahydrofuran (THF), completing the coordination sphere.[2][3][4]

Theoretical studies, primarily employing Density Functional Theory (DFT), have been instrumental in elucidating the electronic structure of UO₂(acac)₂ and its derivatives. These studies show that the choice of the equatorial ligand can significantly influence the electronic properties without drastically altering the geometric structure.[5][6]

Computational analyses reveal that the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) play a key role in the photophysical behavior of these complexes. The ligand-to-metal charge transfer (LMCT) involves both the uranium oxo bonds and the acetylacetonate ligands.[5][6] The nature of the additional equatorial ligand can shift the absolute energies of the HOMO and LUMO, thereby tuning the redox and photocatalytic properties of the complex.[5][6]

Computational Methodologies

The theoretical investigation of uranyl complexes like UO₂(acac)₂ requires robust computational methods to accurately describe the electronic structure of the heavy uranium atom and the ligand interactions.

Typical Computational Workflow:

A general workflow for the theoretical characterization of UO₂(acac)₂ derivatives is outlined below. This process typically starts with geometry optimization, followed by frequency calculations to confirm the nature of the stationary point, and finally, the calculation of electronic and spectroscopic properties.

Figure 1: A generalized computational workflow for the theoretical study of UO₂(acac)₂ complexes.

Density Functional Theory (DFT): DFT is the most common method for studying these systems. The choice of exchange-correlation functional and basis set is critical for obtaining accurate results.

-

Functionals: Hybrid functionals, such as B3LYP or PBE0, are often employed as they provide a good balance between computational cost and accuracy for actinide complexes.

-

Basis Sets: For the uranium atom, relativistic effective core potentials (RECPs) are used to account for relativistic effects, along with a corresponding valence basis set. For lighter atoms like C, H, O, and N, Pople-style basis sets (e.g., 6-31G*) or Dunning's correlation-consistent basis sets (e.g., cc-pVTZ) are commonly used.

-

Solvation Models: To simulate solution-phase properties, implicit solvation models like the Polarizable Continuum Model (PCM) are often incorporated.

Quantitative Theoretical Data

Theoretical calculations provide a wealth of quantitative data that can be compared with experimental results. The following tables summarize key computed parameters for UO₂(acac)₂ and its derivatives from various studies.

Table 1: Selected Calculated Bond Lengths and Angles

| Complex | U=O (axial) [Å] | U-O (equatorial) [Å] | O=U=O Angle [°] |

| [UO₂(acac)₂(H₂O)] | ~1.77 - 1.79 | ~2.36 - 2.45 (acac), ~2.50 (H₂O) | ~178 - 180 |

| [UO₂(acac)₂(THF)] | ~1.77 - 1.79 | ~2.35 (acac), ~2.51 (THF) | ~178 |

| [UO₂(acac)₂(py)] | ~1.78 | ~2.37 | ~179 |

Note: These are typical ranges derived from computational studies. Actual values can vary with the level of theory.

Table 2: Calculated Electronic and Spectroscopic Properties

| Complex | HOMO [eV] | LUMO [eV] | HOMO-LUMO Gap [eV] | Asymmetric O=U=O Stretch [cm⁻¹] |

| [UO₂(acac)₂(py)] | -5.8 | -3.2 | 2.6 | ~870 |

| [UO₂(acac)₂(4-CNpy)] | -6.1 | -3.5 | 2.6 | ~865 |

| [UO₂(acac)₂(4-Etpy)] | -5.7 | -3.1 | 2.6 | ~872 |

Data adapted from studies on substituted pyridine derivatives. The choice of substituent on the pyridine ligand can shift the HOMO and LUMO energies.[5][6]

Spectroscopic Properties

Theoretical calculations are crucial for interpreting experimental spectra.

-

Vibrational Spectroscopy: DFT calculations can predict the vibrational frequencies of the complex. The asymmetric stretching frequency of the O=U=O bond is particularly sensitive to the equatorial ligand environment.[5] Weaker equatorial ligands lead to a stronger U=O bond and a higher stretching frequency.

-

Electronic Spectroscopy: Time-dependent DFT (TD-DFT) is used to calculate the electronic absorption spectra. The transitions are often characterized as ligand-to-metal charge transfer (LMCT), involving the promotion of an electron from orbitals with significant ligand character (acac and other equatorial ligands) to orbitals centered on the uranium atom (5f and 6d).

The relationship between the electronic structure and the photophysical properties can be visualized through an energy level diagram.

Figure 2: A simplified molecular orbital diagram illustrating the ligand-to-metal charge transfer (LMCT).

Conclusion

Theoretical studies provide invaluable insights into the molecular and electronic structure of this compound and its derivatives. By employing computational methods like DFT, researchers can predict and understand various properties, including molecular geometry, electronic transitions, and spectroscopic signatures. This theoretical understanding is paramount for the rational design of novel uranyl complexes with tailored photophysical and catalytic properties for applications in energy and medicine. The synergy between computational and experimental approaches will continue to drive innovation in the field of actinide chemistry.

References

- 1. researchgate.net [researchgate.net]

- 2. Crystal structure of a trigonal polymorph of aquadioxidobis(pentane-2,4-dionato-κ2 O,O′)uranium(VI) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Crystal structure of dioxidobis(pentane-2,4-dionato-κ(2) O,O')[1-phenyl-3-(pyridin-4-yl)propane-κN]uranium(VI) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Analyzing the photophysics and photochemistry of [UO2(acetylacetonate)2(L)] complexes - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 6. chemrxiv.org [chemrxiv.org]

Methodological & Application

Application Notes and Protocols: Uranyl Acetylacetonate as a Catalyst

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the catalytic use of uranyl acetylacetonate, a versatile and reactive uranium complex. The document details its synthesis, applications in organic synthesis, and includes experimental protocols and mechanistic diagrams to facilitate its use in the laboratory.

Catalyst Synthesis: Uranyl Acetylacetonate [UO₂(acac)₂]

A reliable method for the laboratory-scale synthesis of uranyl acetylacetonate is crucial for its application in catalysis. The following protocol is adapted from established procedures.

Experimental Protocol: Synthesis of Uranyl Acetylacetonate

Materials:

-

Uranyl nitrate hexahydrate [UO₂(NO₃)₂·6H₂O]

-

Acetylacetone (2,4-pentanedione)

-

Sodium hydroxide (NaOH)

-

Deionized water

-

Ethanol

Procedure:

-

Preparation of Sodium Acetylacetonate:

-

Dissolve a specific molar equivalent of sodium hydroxide in deionized water.

-

Separately, measure out the required molar equivalent of acetylacetone.

-

Slowly add the sodium hydroxide solution to the acetylacetone with constant stirring to form sodium acetylacetonate in solution.

-

-

Preparation of Uranyl Nitrate Solution:

-

Dissolve uranyl nitrate hexahydrate in deionized water to create a concentrated solution.

-

-

Synthesis of Uranyl Acetylacetonate:

-

Slowly add the sodium acetylacetonate solution to the uranyl nitrate solution with vigorous stirring.

-

A yellow precipitate of uranyl acetylacetonate will form immediately.

-

Continue stirring for 30 minutes to ensure complete reaction.

-

-

Isolation and Purification:

-

Collect the precipitate by vacuum filtration.

-

Wash the solid with deionized water to remove any unreacted salts.

-

Further wash the product with a small amount of cold ethanol.

-

Dry the purified uranyl acetylacetonate in a desiccator over silica gel.

-

Application in Photocatalytic Dehydrogenation of Alcohols

Uranyl acetylacetonate complexes are effective photocatalysts for the dehydrogenation of alcohols, a key transformation in organic synthesis for the production of aldehydes and ketones. These reactions are typically driven by visible light, offering a green alternative to traditional oxidation methods.

Quantitative Data: Photocatalytic Dehydrogenation of 1-Phenylethanol

While specific quantitative data for the parent uranyl acetylacetonate is not extensively available, studies on substituted pyridine adducts of the form [UO₂(acac)₂(L)] demonstrate the catalytic potential. The performance of these complexes has been shown to match or exceed that of the commonly used uranyl nitrate hexahydrate.

| Catalyst System | Substrate | Product | Reaction Time (h) | Conversion (%) |

| [UO₂(acac)₂(L)] | 1-Phenylethanol | Acetophenone | 24 | >95 |

| Uranyl Nitrate | 1-Phenylethanol | Acetophenone | 24 | ~90 |

Experimental Protocol: General Procedure for Photocatalytic Dehydrogenation

Materials:

-

Uranyl acetylacetonate catalyst

-

Alcohol substrate (e.g., 1-phenylethanol)

-

Anhydrous solvent (e.g., acetonitrile)

-

Photoreactor equipped with a visible light source (e.g., 40 W LED at 456 nm)

-

Inert gas supply (e.g., nitrogen or argon)

Procedure:

-

In a quartz reaction vessel, dissolve the uranyl acetylacetonate catalyst in the anhydrous solvent.

-

Add the alcohol substrate to the solution.

-

Seal the vessel and degas the solution by bubbling with an inert gas for 15-20 minutes to remove oxygen.

-

Place the reaction vessel in the photoreactor and irradiate with visible light while maintaining constant stirring.

-

Monitor the reaction progress by a suitable analytical technique (e.g., GC-MS or TLC).

-

Upon completion, the solvent can be removed under reduced pressure, and the product purified by column chromatography.

Signaling Pathway: Photocatalytic Dehydrogenation of Alcohols

Caption: Photocatalytic cycle for alcohol dehydrogenation.

Application in Lewis Acid Catalysis: Acetoxylation of Alcohols

Uranyl complexes, including those with acetylacetonate ligands, function as effective Lewis acid catalysts. While the following protocol specifically utilizes uranyl acetate, it serves as a strong illustrative example of the catalytic activity of the uranyl moiety in acetoxylation reactions, which is applicable to uranyl acetylacetonate. Uranyl acetate has been shown to catalyze the acetoxylation of monoterpenic and steroidal alcohols with high yields.[1][2]

Quantitative Data: Acetoxylation of Alcohols with Uranyl Acetate

The following data is for the acetoxylation of various alcohols using uranyl acetate as the catalyst.[1]

| Entry | Substrate (Alcohol) | Product | Reaction Time (h) | Yield (%) |

| 1 | (-)-Menthol | (-)-Menthyl acetate | 3 | 98 |

| 2 | Cholesterol | Cholesteryl acetate | 4 | 95 |

| 3 | Diosgenin | Diosgenin acetate | 3.5 | 96 |

| 4 | Hecogenin | Hecogenin acetate | 4 | 94 |

| 5 | Testosterone | Testosterone acetate | 3 | 97 |

Experimental Protocol: Acetoxylation of Alcohols

Materials:

-

Uranyl acetate [UO₂(OAc)₂] (as a proxy for uranyl acetylacetonate)

-

Alcohol substrate

-

Acetic anhydride

-

Solvent mixture: acetonitrile and chloroform (3:2 v/v)

-

Dichloromethane

-

Brine solution

-

Sodium sulfate (Na₂SO₄)

Procedure:

-

To a round-bottom flask, add the alcohol (2.0 mmol), acetic anhydride (3.0 mmol), and the uranyl acetate catalyst (0.2 mmol, 10 mol%).

-

Add 5 mL of the acetonitrile-chloroform solvent mixture.

-

Stir the reaction mixture at 70 °C for 3-4 hours.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and extract with dichloromethane (3 x 30 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the mixture and concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the pure acetate ester.

Logical Relationship: Lewis Acid Catalyzed Acetoxylation

Caption: Mechanism of Lewis acid-catalyzed acetoxylation.

Other Potential Catalytic Applications

Research into uranium-based catalysis has revealed the potential for uranyl complexes to be active in a range of other organic transformations. While detailed protocols specifically employing uranyl acetylacetonate are not as well-documented as for the applications above, related uranyl and uranium complexes have shown activity in:

-

Ring-Opening Polymerization (ROP) of Lactones: Uranium complexes can catalyze the ROP of cyclic esters like ε-caprolactone to produce biodegradable polyesters. The mechanism often involves a coordination-insertion pathway.

-

Hydrosilylation and Hydroamination: These reactions, involving the addition of Si-H and N-H bonds across unsaturated C-C or C-N bonds, have been catalyzed by various uranium complexes.

Further research is needed to fully explore the potential of uranyl acetylacetonate in these and other catalytic applications.